molecular formula C20H32N6O2 B12266452 1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B12266452
M. Wt: 388.5 g/mol
InChI Key: RRLBUMBDEGOKTI-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of azepane, morpholine, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as azepane derivatives and morpholine-substituted pyrimidines. These intermediates are then coupled using piperazine as a linking agent under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .

Scientific Research Applications

1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H32N6O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H32N6O2/c27-20(26-5-3-1-2-4-6-26)16-23-7-9-24(10-8-23)18-15-19(22-17-21-18)25-11-13-28-14-12-25/h15,17H,1-14,16H2

InChI Key

RRLBUMBDEGOKTI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4

Origin of Product

United States

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